SnAP Pip Reagent
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Overview
Description
Mechanism of Action
Target of Action
The primary target of the compound tert-Butyl (2-aminoethyl)((tributylstannyl)methyl)carbamate, also known as SnAP Pip Reagent, are various aldehyde substrates . These substrates play a crucial role in numerous biochemical reactions, particularly in the formation of N-heterocycles .
Mode of Action
tert-Butyl (2-aminoethyl)((tributylstannyl)methyl)carbamate interacts with its aldehyde targets through a one-step route . This interaction results in the synthesis of saturated N-heterocycles . The reaction conditions required for this synthesis are mild, and aldehydes bearing aryl, heteroaryl, glyoxyl, aliphatic, and halogenated groups are well tolerated .
Biochemical Pathways
The action of tert-Butyl (2-aminoethyl)((tributylstannyl)methyl)carbamate affects the biochemical pathway of N-heterocycle formation . The downstream effects of this include the production of a wide variety of saturated N-heterocycles, including morpholines, piperazines, thiomorpholines, oxazepines, and diazepines .
Pharmacokinetics
The compound’s interaction with aldehyde substrates suggests that it may have good bioavailability due to its ability to participate in biochemical reactions under mild conditions .
Result of Action
The molecular and cellular effects of the action of tert-Butyl (2-aminoethyl)((tributylstannyl)methyl)carbamate result in the synthesis of saturated N-heterocycles . These heterocycles are crucial components of many bioactive compounds, including pharmaceuticals and natural products .
Biochemical Analysis
Biochemical Properties
The SnAP Pip Reagent plays a crucial role in biochemical reactions, particularly in the synthesis of N-heterocycles . It provides a one-step route, in tandem with various aldehyde substrates, to saturated N-heterocycles . The synthesis of N-heterocycles through this compound requires mild reaction conditions, and aldehydes bearing aryl, heteroaryl, glyoxyl, aliphatic, and halogenated groups are well tolerated .
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with various aldehyde substrates to form saturated N-heterocycles . This process requires mild reaction conditions and is tolerant of a wide variety of aldehydes .
Metabolic Pathways
The metabolic pathways involving this compound are primarily related to its role in the synthesis of N-heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: SnAP Pip Reagent is synthesized through a straightforward process involving the reaction of tributylstannylmethylamine with Boc-protected aminoethyl chloride. The reaction typically occurs under mild conditions, making it accessible for laboratory synthesis .
Industrial Production Methods: While specific industrial production methods are not detailed, the reagent’s synthesis is scalable, allowing for multigram production. The process involves standard organic synthesis techniques, ensuring consistency and purity .
Chemical Reactions Analysis
Types of Reactions: SnAP Pip Reagent primarily undergoes substitution reactions, particularly with aldehydes to form saturated N-heterocycles. This reaction is facilitated by the presence of the stannyl group, which acts as a leaving group .
Common Reagents and Conditions: The reagent reacts with various aldehydes under mild conditions. Common reagents include aryl, heteroaryl, glyoxyl, aliphatic, and halogenated aldehydes. The reactions typically occur at room temperature, making them convenient for laboratory settings .
Major Products: The major products formed from these reactions are saturated N-heterocycles, including piperazines and morpholines. These compounds are valuable in drug discovery and development due to their structural diversity and biological activity .
Scientific Research Applications
SnAP Pip Reagent is widely used in scientific research for the synthesis of N-heterocycles. These compounds are crucial in medicinal chemistry for developing new pharmaceuticals. The reagent’s ability to form diverse N-heterocycles under mild conditions makes it a valuable tool for researchers .
In addition to its use in chemistry, this compound has applications in biology and medicine. The N-heterocycles synthesized using this reagent are often explored for their potential as therapeutic agents. The reagent’s versatility also extends to industrial applications, where it is used in the synthesis of complex organic molecules .
Comparison with Similar Compounds
Similar Compounds:
- SnAP M Reagent
- SnAP TM Reagent
- SnAP OA Reagent
- SLAP N-Bn Pip Reagent
Uniqueness: SnAP Pip Reagent stands out due to its ability to form a wide range of saturated N-heterocycles under mild conditions. Its versatility and ease of use make it a preferred choice for researchers in various fields .
Properties
IUPAC Name |
tert-butyl N-(2-aminoethyl)-N-(tributylstannylmethyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N2O2.3C4H9.Sn/c1-8(2,3)12-7(11)10(4)6-5-9;3*1-3-4-2;/h4-6,9H2,1-3H3;3*1,3-4H2,2H3; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYNPAYNCSWDHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CN(CCN)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H44N2O2Sn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1557287-99-6 |
Source
|
Record name | tert-butyl N-(2-aminoethyl)-N-[(tributylstannyl)methyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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